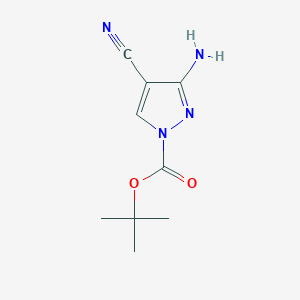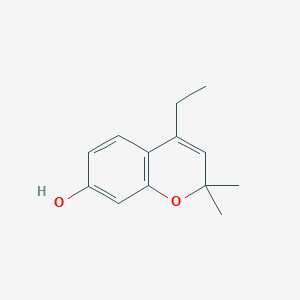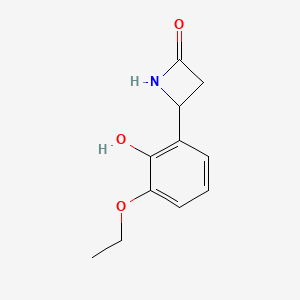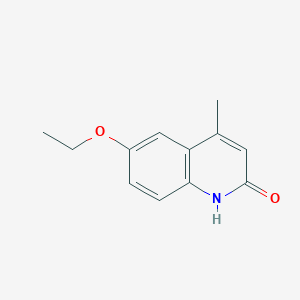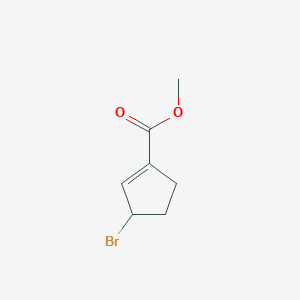
Methyl 3-bromocyclopent-1-enecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromocyclopent-1-enecarboxylate is an organic compound with the molecular formula C7H9BrO2 It is a brominated derivative of cyclopentene carboxylate, characterized by the presence of a bromine atom at the third position of the cyclopentene ring and a methyl ester group at the carboxylate position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromocyclopent-1-enecarboxylate typically involves the bromination of cyclopentene derivatives. One common method is the bromination of methyl cyclopent-1-enecarboxylate using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclopentene carboxylate.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Reduction: Formation of cyclopentene carboxylate.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Methyl 3-bromocyclopent-1-enecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways due to its structural similarity to biologically active compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromocyclopent-1-enecarboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the target enzyme. The bromine atom and ester group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chlorocyclopent-1-enecarboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl 3-fluorocyclopent-1-enecarboxylate: Contains a fluorine atom at the third position.
Methyl 3-iodocyclopent-1-enecarboxylate: Features an iodine atom at the third position.
Uniqueness
Methyl 3-bromocyclopent-1-enecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
Propiedades
Número CAS |
952606-61-0 |
|---|---|
Fórmula molecular |
C7H9BrO2 |
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
methyl 3-bromocyclopentene-1-carboxylate |
InChI |
InChI=1S/C7H9BrO2/c1-10-7(9)5-2-3-6(8)4-5/h4,6H,2-3H2,1H3 |
Clave InChI |
KDTZPKZELAZUIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(CC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


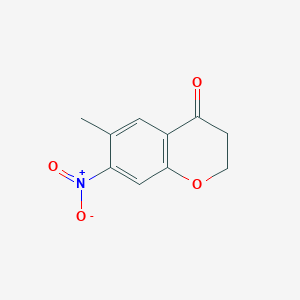
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
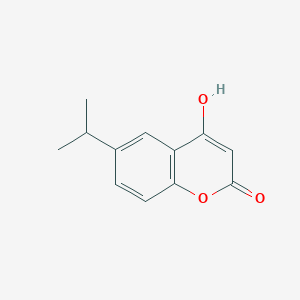
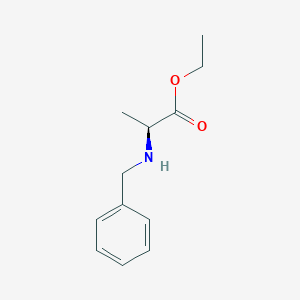
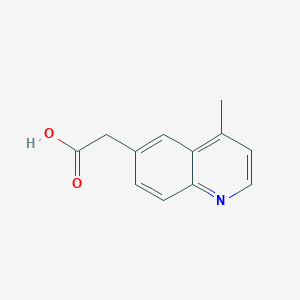
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
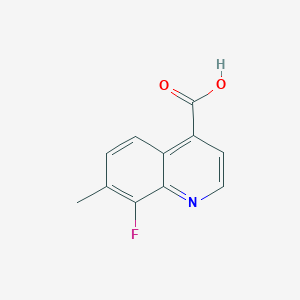
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
